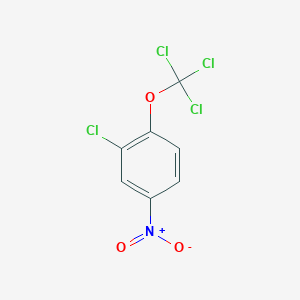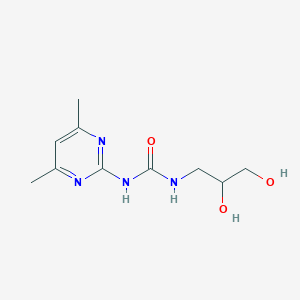
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea
Descripción general
Descripción
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea, also known as DHP-PMU, is a small molecule that has been used in various scientific research studies. It is a synthetic compound that has been used in biochemical and physiological studies, as well as in lab experiments. DHP-PMU has been studied for its potential applications in various fields, such as drug delivery, cancer therapy, and gene therapy.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study on a related compound, a derivative of dehydroabietic acid, revealed insights into crystal structures and intermolecular hydrogen bonding, highlighting its potential in crystallography and material science research (Rao, Wu, Song, & Shang, 2010).
Synthesis and Chemical Reactions
- Research on N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas demonstrated synthesis methods and reactions with dimethyl sulfoxide, contributing to the development of new chemical compounds and synthetic processes (Zeuner & Niclas, 1989).
- The synthesis of (polyhydroxyalkyl)heterocycles involving dihydroxyethylpyrimidine derivatives was explored, indicating applications in organic chemistry and heterocyclic compound synthesis (Aparicio, Herrera, & Fernandez, 1979).
Antimicrobial Properties
- A study explored the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols for their antimicrobial properties, demonstrating potential applications in pharmaceutical research and development (Aggarwal, Rani, Sharma, & Aneja, 2013).
Conformational Studies
- Research on the conformational studies of heterocyclic ureas and their hydrogen-bonded complexes contributes to understanding molecular interactions and designing molecules for specific applications (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Antitumor/Anticancer Activity
- A study on the synthesis of [4,6 substituted diaryl-1,6-dihydropyrimidin-2-yl-oxymethyl]-amines and their in vitro and in vivo antitumor/anticancer activities illustrates potential applications in cancer research (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).
Herbicide Research
- The crystal structure of azimsulfuron, a sulfonylurea herbicide, provides insights into herbicide design and environmental interactions (Jeon, Kim, Kwon, & Kim, 2015).
Propiedades
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6-3-7(2)13-9(12-6)14-10(17)11-4-8(16)5-15/h3,8,15-16H,4-5H2,1-2H3,(H2,11,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJKMCQCLGQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCC(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
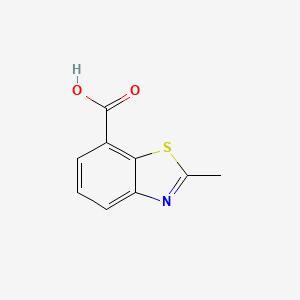
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)
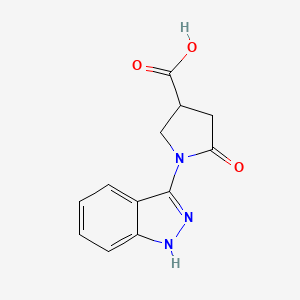
![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)
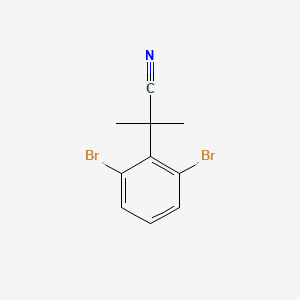
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)
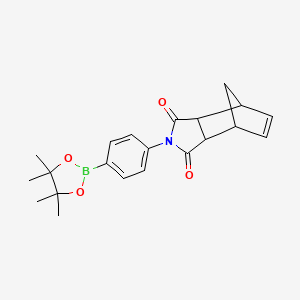
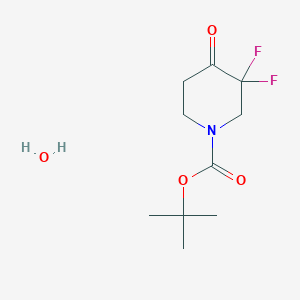

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
